(R,S,S,S)-Defluoro Nebivolol Hydrochloride
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Overview
Description
(R,S,S,S)-Defluoro Nebivolol Hydrochloride is a synthetic compound derived from Nebivolol, a third-generation beta-blocker. Nebivolol is known for its cardioselective beta-adrenergic blocking properties and vasodilatory effects. The defluoro variant is a modified version where a fluorine atom is replaced, potentially altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves multiple steps, starting from the appropriate benzopyran intermediates. The process typically includes:
Formation of the Benzopyran Ring: This involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Defluorination: The fluorine atom is selectively removed using specific reagents like hydrogen in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(R,S,S,S)-Defluoro Nebivolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties.
Scientific Research Applications
(R,S,S,S)-Defluoro Nebivolol Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study beta-blocker mechanisms and interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating hypertension and heart failure.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves its interaction with beta-adrenergic receptors. It blocks these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. Additionally, the compound may enhance nitric oxide release, contributing to its vasodilatory effects.
Comparison with Similar Compounds
Similar Compounds
Nebivolol: The parent compound with a fluorine atom.
Atenolol: Another beta-blocker with different selectivity and pharmacokinetics.
Metoprolol: A beta-blocker with similar applications but different chemical structure.
Uniqueness
(R,S,S,S)-Defluoro Nebivolol Hydrochloride is unique due to its modified structure, which may result in different pharmacological properties compared to its parent compound, Nebivolol. The absence of the fluorine atom could potentially alter its receptor binding affinity and metabolic profile, making it a subject of interest for further research.
Properties
Molecular Formula |
C22H27ClFNO4 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(1S)-2-[[(2S)-2-[(2R)-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26FNO4.ClH/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21;/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2;1H/t17-,18-,21+,22-;/m0./s1 |
InChI Key |
JQSHBIMNTXOZAO-VATNNYEUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Origin of Product |
United States |
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